molecular formula C14H11FN2O3 B7648397 Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate

Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate

Cat. No. B7648397
M. Wt: 274.25 g/mol
InChI Key: YFQLVLDOWNUYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of various organic compounds and has been studied for its potential use in drug development, catalysis, and material science.

Scientific Research Applications

Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in drug development. It has been shown to have potential as an anti-cancer agent, with studies indicating that it can inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in catalysis, with researchers exploring its ability to act as a catalyst in various chemical reactions. It has also been studied for its potential use in material science, with researchers investigating its properties as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cell proliferation, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have indicated that it can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate in lab experiments is its versatility. This compound can be used in various chemical reactions and has potential applications in drug development, catalysis, and material science. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate. One area of research is in the development of new anti-cancer agents based on this compound. Additionally, researchers may explore its potential use in catalysis and material science further. Finally, studies may be conducted to investigate the potential toxicity of this compound and ways to mitigate its effects.

Synthesis Methods

Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 2-amino-5-methylpyridine in the presence of a base such as triethylamine. The resulting compound is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final product.

properties

IUPAC Name

methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-20-14(19)12-7-6-9(8-16-12)17-13(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLVLDOWNUYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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